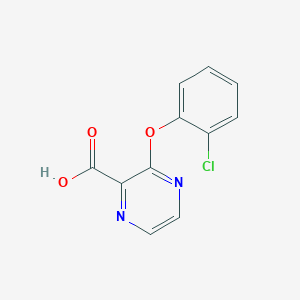
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid (CPCA) is a heterocyclic compound. It has a molecular formula of C11H7ClN2O3 and a molecular weight of 250.64 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated . Another study synthesized and characterized a series of novel pyrazinoic acid derivatives .Molecular Structure Analysis
The molecular structure of 3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a carboxylic acid group at the 2-position and a 2-chlorophenoxy group at the 3-position .Applications De Recherche Scientifique
-
Scientific Field: Pharmacology
- Application : The compound is used in the design, synthesis, and evaluation of derivatives as potent TGR5 agonists . TGR5 is an important target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity .
- Methods of Application : A series of novel 3-phenoxypyrazine-2-carboxamide derivatives were designed, synthesized, and evaluated in vitro and in vivo .
- Results : The most potent compounds exhibited excellent hTGR5 agonist activity, superior to those of the reference drug INT-777 . In addition, one of the compounds could significantly reduce blood glucose levels in mice and stimulate GLP-1 secretion .
-
Scientific Field: Antimycobacterial Research
- Application : The compound is used in the design, synthesis, and antimycobacterial evaluation of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic acids .
- Methods of Application : The acids were designed and prepared as more lipophilic derivatives of pyrazinoic acid . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .
- Results : One of the acids exerted high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 1.56 μg·mL −1 (5 μM) . Another compound also showed high antimycobacterial activity against Mycobacterium tuberculosis H37Rv with MIC = 3.13 μg·mL −1 .
-
Scientific Field: Organic Synthesis
- Application : Pyrazine-2-carboxylic acid derivatives have been synthesized using substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P (propyl phosphonic anhydride) as a coupling reagent .
- Methods of Application : The synthesis involved the reaction of pyrazine-2-carboxylic acids with various piperazines .
- Results : The reaction resulted in the formation of an amide bond .
-
Scientific Field: Antitubercular Research
- Application : Pyrazinamide analogues, which include pyrazine-2-carboxylic acid derivatives, have been synthesized for antitubercular bioactivity .
- Methods of Application : The synthesis involved the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines .
- Results : Some of the synthesized compounds showed promising activity against Mycobacterium tuberculosis H37Rv .
-
Scientific Field: Biochemical Research
- Application : Pyrazine-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application : The specific methods of application can vary depending on the specific research context. Typically, it might be used in the synthesis of other compounds, or as a reagent in various biochemical reactions .
- Results : The outcomes can vary widely depending on the specific research context .
-
Scientific Field: Antimycobacterial Research
- Application : 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acids, which are more lipophilic derivatives of pyrazinoic acid, have been synthesized and evaluated for their antimycobacterial activity .
- Methods of Application : The acids were synthesized using substituted pyrazine-2-carboxylic acids with various piperazines in the presence of T3P (propyl phosphonic anhydride) as a coupling reagent . Methyl and propyl derivatives were also prepared as prodrugs with further increased lipophilicity .
- Results : One of the acids exerted high antimycobacterial activity against Mycobacterium tuberculosis H37Rv .
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)17-10-9(11(15)16)13-5-6-14-10/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGSCOVCEFZUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




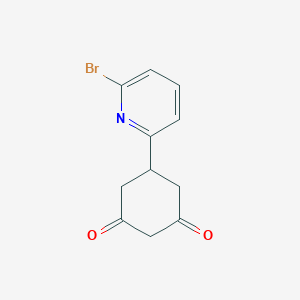
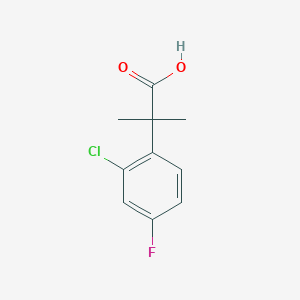
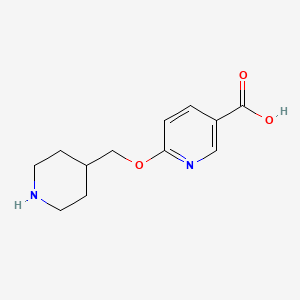
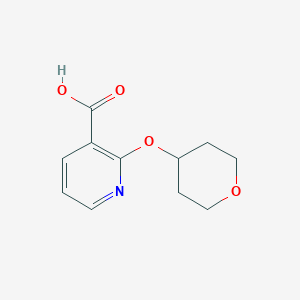
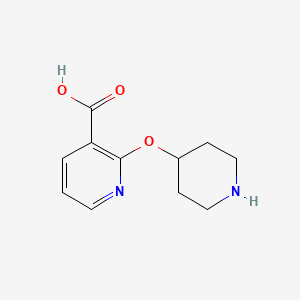
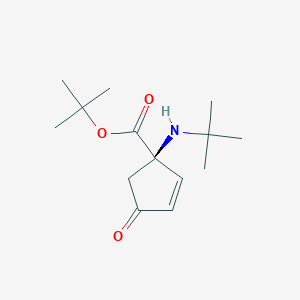
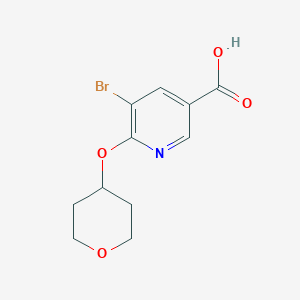
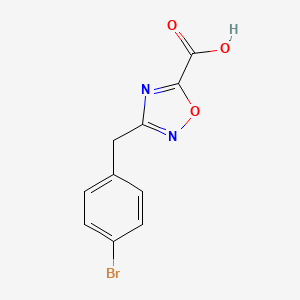
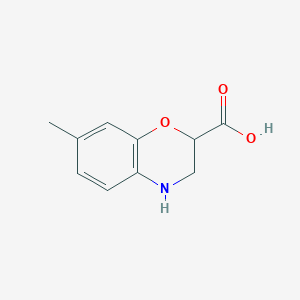
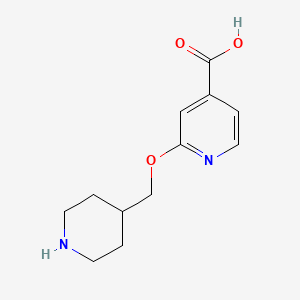
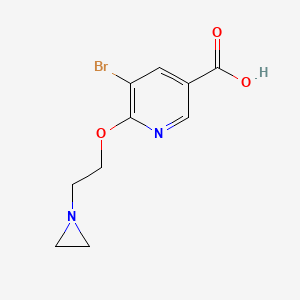
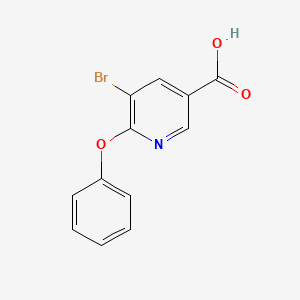
![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)